4-Methyl-4-heptanol

Descripción

Contextualization within Aliphatic Alcohol Chemistry

Aliphatic alcohols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group attached to a saturated carbon atom. Within this broad category, 4-Methyl-4-heptanol is classified as a saturated monohydroxy alcohol, meaning it contains one hydroxyl group and no double or triple bonds in its carbon chain. acs.org Specifically, it is an isomer of octanol, with the molecular formula C₈H₁₈O. acs.orgsioc-journal.cn

Its defining characteristic is that it is a tertiary alcohol. This means the carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms. This structural feature distinguishes it from primary and secondary alcohols, leading to significant differences in reactivity. For instance, tertiary alcohols like this compound are generally resistant to oxidation under mild conditions that would readily transform primary or secondary alcohols. acs.org Its branched nature also influences its physical properties, such as boiling point and solubility, when compared to its straight-chain isomers.

Structural Characteristics and Their Implications for Research Paradigms

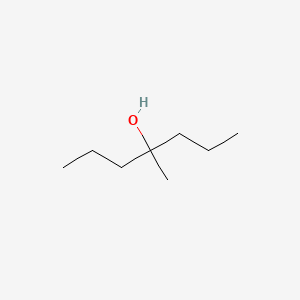

The molecular structure of this compound consists of a seven-carbon heptane (B126788) chain with a methyl group and a hydroxyl group both attached to the fourth carbon atom. acs.orgnih.gov This specific arrangement has several important implications for its chemical behavior and areas of research interest.

The tertiary nature of the alcohol function, with the hydroxyl group located centrally in the carbon chain and shielded by adjacent alkyl groups, creates significant steric hindrance. This steric crowding influences its reactivity and its intermolecular interactions. A key area of research influenced by this structure is the study of hydrogen bonding. Dielectric spectroscopy and rheological studies have been employed to investigate the supramolecular dynamics of this compound. researchgate.net Research indicates that it participates in the formation of transient hydrogen-bonded chains, exhibiting a Debye-like relaxation process. acs.org However, its steric hindrance can disrupt these hydrogen-bond networks, leading to weaker supramolecular associations compared to less hindered isomers like 3-methyl-3-heptanol. acs.orgresearchgate.net This makes this compound a valuable compound for studying how molecular architecture affects the macroscopic properties of liquids.

The primary synthetic route to this compound is the Grignard reaction. acs.orgnih.gov This typically involves reacting a ketone, such as 4-heptanone (B92745), with a methylmagnesium halide (e.g., methylmagnesium bromide). acs.org Alternatively, propylmagnesium bromide can be reacted with acetone. masterorganicchemistry.com The efficiency and selectivity of this synthesis underscore its utility as a textbook example of nucleophilic addition to a carbonyl group for the creation of a tertiary alcohol. acs.org

Historical Development of Research on this compound

While specific early publications singling out this compound are scarce, its history is intrinsically linked to the broader development of synthetic organic chemistry, particularly the study of aliphatic alcohols and the advent of the Grignard reaction. The synthesis of tertiary alcohols became a significant area of research in the early 20th century. The work of Nobel laureate Victor Grignard, who discovered the organomagnesium reagents that bear his name around 1900, was pivotal. This discovery provided a robust and versatile method for forming carbon-carbon bonds, making previously inaccessible compounds, including complex tertiary alcohols, synthesizable.

In the subsequent decades, chemists like Frank C. Whitmore conducted extensive research into the synthesis and properties of aliphatic compounds, including a wide array of tertiary alcohols. acs.orgamazon.de His work in the 1930s, for example, involved preparing numerous tertiary alcohols using the Grignard reagent to study their properties and rearrangement reactions. acs.org This foundational research into the synthesis and behavior of complex alcohols created the systematic knowledge base from which specific compounds like this compound could be prepared and investigated. acs.org More recent research has continued to build on this foundation, exploring catalytic and enantioselective methods for synthesizing chiral tertiary alcohols and investigating the nuanced physical properties of specific isomers like this compound. researchgate.netillinois.edunih.gov

Chemical and Physical Properties of this compound

Below are tables detailing the key identifiers and physicochemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-methylheptan-4-ol acs.orgnih.govnih.gov |

| CAS Number | 598-01-6 acs.orgnih.govnih.gov |

| Molecular Formula | C₈H₁₈O acs.orgsioc-journal.cnnih.gov |

| Molecular Weight | 130.23 g/mol acs.orgsioc-journal.cn |

| Canonical SMILES | CCCC(C)(O)CCC sioc-journal.cnnih.gov |

| InChI Key | IQXKGRKRIRMQCQ-UHFFFAOYSA-N sioc-journal.cnnih.govnih.gov |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to almost colorless clear liquid sioc-journal.cnnih.govresearchgate.net |

| Boiling Point | 160 to 162 °C @ 760 mmHg illinois.eduresearchgate.net |

| Melting Point | -82 °C researchgate.net |

| Flash Point | 60.6 °C (141.0 °F) (est.) illinois.eduresearchgate.net |

| Vapor Pressure | 0.807 mmHg @ 25 °C (est.) illinois.eduresearchgate.net |

| Water Solubility | 3,370 mg/L @ 25 °C (exp.) illinois.eduresearchgate.net |

| logP (o/w) | 2.622 (est.) illinois.eduresearchgate.net |

| Refractive Index | 1.424 researchgate.net |

| Dielectric Constant | 2.87 researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-8(3,9)7-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXKGRKRIRMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208525 | |

| Record name | 4-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-01-6 | |

| Record name | 4-Methyl-4-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptanol, 4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4L629D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Methyl 4 Heptanol

Grignard Reaction Mechanisms and Optimization

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic chemistry and is a principal method for synthesizing tertiary alcohols like 4-methyl-4-heptanol. mt.com The reaction involves an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile. mt.com

The synthesis of this compound via a Grignard reaction typically employs 4-heptanone (B92745) as the ketone precursor and a methylmagnesium halide (such as methylmagnesium bromide) as the nucleophile. The mechanism is initiated by the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-heptanone. libretexts.orgadichemistry.com

The magnesium center of the Grignard reagent first coordinates to the carbonyl oxygen, acting as a Lewis acid. libretexts.org This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The subsequent addition of the methyl group to the carbonyl carbon breaks the pi (π) bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate. libretexts.orgmasterorganicchemistry.com The final step involves an acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid) to protonate the alkoxide, yielding the final product, this compound.

The success of the Grignard synthesis is highly dependent on the careful control of several reaction parameters to maximize yield and minimize the formation of byproducts.

| Parameter | Condition | Influence on Yield and Selectivity |

| Temperature | Typically controlled between -10°C and 25°C. | Lower temperatures are often favored to control the exothermic reaction and reduce side reactions like enolization of the ketone or Wurtz coupling. rsc.org |

| Solvent | Anhydrous aprotic ethers, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.org | The solvent is crucial for stabilizing the Grignard reagent by forming a coordination complex with the magnesium atom. libretexts.org 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can suppress side reactions. rsc.org |

| Stoichiometry | A slight excess of the ketone may be used. | Precise control of the molar ratio of the Grignard reagent to the ketone is essential. An excess of the Grignard reagent can lead to side reactions, while insufficient reagent results in incomplete conversion. |

| Reagent Purity & Activation | Magnesium must be free of its passivating oxide layer. Activating agents like iodine or 1,2-dibromoethane (B42909) are often used. wikipedia.org | The presence of water or other protic impurities will quench the Grignard reagent, reducing the yield. wikipedia.org Activation of magnesium is critical to initiate the reaction. wikipedia.org |

Transitioning the Grignard synthesis of this compound from the laboratory to an industrial scale introduces significant challenges.

Thermal Management : Grignard reactions are notoriously exothermic, particularly during the initiation phase and the subsequent addition to the ketone. rsc.orgwikipedia.org On a large scale, this heat must be managed effectively to prevent runaway reactions. This often requires specialized reactors with efficient cooling systems and careful control over the rate of reagent addition. marketsandmarkets.com Reaction calorimetry is a key tool used to study heat evolution and reaction kinetics to ensure safe scale-up. sigma-hse.com

Reagent Handling and Safety : Grignard reagents are highly reactive and can be pyrophoric, igniting spontaneously on contact with air or moisture. marketsandmarkets.com The solvents typically used, like diethyl ether and THF, are highly flammable and can form explosive peroxides. rsc.orgmarketsandmarkets.com Industrial production necessitates robust safety protocols, specialized containment systems, and often the use of less hazardous solvent alternatives. marketsandmarkets.com

Process Control and Initiation : The initiation of a Grignard reaction can be unpredictable, often subject to an induction period. wikipedia.org On an industrial scale, this lack of predictability is a major concern. Reliable initiation methods and in-situ monitoring techniques are employed to ensure the reaction starts smoothly and to avoid the dangerous accumulation of unreacted reagents. sigma-hse.com

Influence of Reaction Parameters on Yield and Selectivity

Catalytic Hydrogenation Approaches

An alternative and often preferred method for the industrial production of this compound is the catalytic hydrogenation of its corresponding ketone, 4-methyl-4-heptanone. This method involves the reduction of the ketone using molecular hydrogen in the presence of a metal catalyst.

The choice of catalyst and reaction conditions are paramount for the effective hydrogenation of 4-methyl-4-heptanone.

| Catalyst System | Process Conditions | Notes |

| Noble Metals (Pd, Pt) | Supported on carbon (e.g., Pd/C). Elevated H₂ pressure (several atmospheres) and temperatures of 50°C to 150°C. | These are highly active and common catalysts for ketone hydrogenation. Palladium is often used for its high selectivity. |

| Nickel (Ni) | Raney Nickel is a common choice. rsc.org | A cost-effective alternative to noble metals, often used in large-scale industrial processes. It typically requires high pressures and temperatures. rsc.org |

| Ruthenium (Ru) Complexes | Homogeneous catalysts like Ru-TsDPEN complexes or tethered catalysts. liv.ac.uknih.gov | These advanced catalysts can operate under milder conditions and offer high activity and enantioselectivity for asymmetric hydrogenations, though less common for bulk synthesis of achiral alcohols. liv.ac.uknih.gov |

| Iron (Fe) Complexes | Iron(II) PNP pincer complexes. acs.org | Emerging as a more sustainable and earth-abundant catalyst system. Can operate under mild conditions (e.g., room temperature, 5 bar H₂). acs.org |

The process typically involves charging a reactor with the ketone, the catalyst, and a solvent (often an alcohol like ethanol (B145695) or isopropanol), then pressurizing it with hydrogen gas and heating to the desired temperature. acs.orgrsc.org

Hydrogenation processes are generally favored for large-scale synthesis due to their operational simplicity and the high purity of the resulting product.

Efficiency : The efficiency of a catalytic process is often measured by its Turnover Number (TON), which represents the number of substrate molecules converted per molecule of catalyst, and Turnover Frequency (TOF), the rate of these conversions. Well-defined iron catalysts have shown TOFs up to 770 h⁻¹ for ketone hydrogenation under mild conditions. acs.org Rhenium catalysts have also been developed for efficient hydrogenation of various ketones. rsc.org

Selectivity : For a substrate like 4-methyl-4-heptanone, the primary goal is the selective reduction of the carbonyl group to a hydroxyl group without any side reactions, such as hydrogenolysis of the C-O bond. Catalysts like palladium and platinum are known for their high selectivity in reducing ketones to alcohols. The steric hindrance of the tertiary alcohol product generally prevents over-reduction. However, the hydrogenation of sterically hindered ketones can sometimes be challenging, requiring more active catalysts or more forcing conditions. nih.gov The development of chemoselective catalysts that can reduce a ketone in the presence of other reducible functional groups (like alkenes) is an active area of research, though less relevant for this specific saturated substrate. nih.govrsc.org

Reduction of 4-Methyl-4-heptanone: Catalyst Selection and Process Conditions

Emerging Enzymatic Synthesis Techniques

The synthesis of complex chiral molecules such as this compound is increasingly benefiting from the adoption of enzymatic methods. These biocatalytic approaches offer significant advantages over traditional chemical synthesis, primarily due to their high selectivity under mild reaction conditions. researchgate.net The pursuit of enantiomerically pure tertiary alcohols is particularly challenging due to the steric hindrance around the chiral center, making enzymatic routes an attractive area of research. rsc.orgrsc.orgresearchgate.net

Biocatalytic Routes for Alcohol Production

The enzymatic production of alcohols, including tertiary alcohols, leverages a diverse range of biocatalysts capable of performing specific chemical transformations. nih.gov While the enzymatic synthesis of secondary alcohols is well-documented, the application of these methods to sterically demanding tertiary alcohols like this compound is a more recent and challenging endeavor. rsc.orgrsc.org Key biocatalytic strategies include the use of hydrolases for kinetic resolution and oxidoreductases for asymmetric synthesis.

Several enzyme classes are instrumental in alcohol production:

Lipases and Esterases: These hydrolases are widely used for the kinetic resolution of racemic alcohols. rsc.orgresearchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, enantiomerically enriched alcohol. rsc.org Lipase A from Candida antarctica (CAL-A), for instance, has been used in the kinetic resolution of tertiary alcohols. rsc.orgresearchgate.net However, the bulky nature of tertiary alcohols often results in lower reaction rates and requires careful optimization of the enzyme and reaction conditions. rsc.orgrsc.org

Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, using nicotinamide (B372718) cofactors like NAD(P)H. frontiersin.org For synthesis, they are primarily used in the reduction of a prochiral ketone to a chiral alcohol. The synthesis of all four stereoisomers of the related compound 4-methylheptan-3-ol has been achieved using a combination of an ene-reductase and an alcohol dehydrogenase, demonstrating the power of this approach for creating specific stereocenters. nih.gov Engineering ADHs can alter their substrate specificity and stereoselectivity, expanding their utility for complex molecules. acs.org

Cytochrome P450 Monooxygenases (P450s): These enzymes are capable of performing highly regio- and stereoselective hydroxylation of non-activated C-H bonds, a reaction that is extremely difficult to achieve with conventional chemical methods. acs.orgresearchgate.net This makes them highly promising for the direct synthesis of tertiary alcohols from hydrocarbon precursors. For example, P450 enzymes are known to catalyze the hydroxylation of steroid scaffolds to form tertiary alcohols. rsc.orgacs.org Through protein engineering, the selectivity of P450s can be tailored for specific substrates. researchgate.net

| Enzyme Class | Reaction Type | Application to Tertiary Alcohols | Example Enzyme(s) |

| Lipases/Esterases | Kinetic Resolution (Acylation/Hydrolysis) | Separation of racemic mixtures of tertiary alcohols. rsc.orgresearchgate.net | Candida antarctica Lipase A (CAL-A) rsc.org |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction of Ketones | Synthesis of specific stereoisomers from prochiral ketones. frontiersin.orgnih.gov | ADHs from various microbial sources mdpi.com |

| Cytochrome P450s | Regio- and Stereoselective Hydroxylation | Direct C-H activation to introduce a tertiary hydroxyl group. rsc.orgresearchgate.net | P450 monooxygenase acs.orgresearchgate.net |

| Epoxide Hydrolases | Enantioselective Hydrolysis of Epoxides | Opening of 2,2-disubstituted epoxides to form chiral diols containing a tertiary alcohol. rsc.orgnih.gov | Epoxide hydrolase from Rhodococcus ruber whiterose.ac.uk |

Stereochemical Control in Related Alcohol Synthesis

Achieving high stereochemical purity is a primary driver for using biocatalysis. For complex alcohols, controlling the configuration at the stereocenter is crucial. The synthesis of chiral tertiary alcohols is a significant challenge, but several enzymatic strategies have been developed to control stereochemistry.

Kinetic Resolution: As mentioned, lipases are workhorses for the kinetic resolution of racemic alcohols. The enantioselectivity (E-value) of these resolutions can be very high for certain substrates. nih.gov For tertiary alcohols, the steric hindrance at the carbinyl center controls the enantioselectivity, while the reaction typically occurs at a less hindered primary hydroxyl group if one is present in the molecule (e.g., in a 1,1-disubstituted 1,2-diol). nih.gov

Asymmetric Synthesis: The most atom-economical approach is the direct asymmetric synthesis from a prochiral precursor.

ADH-Catalyzed Reduction: The reduction of a prochiral ketone using a stereoselective ADH can yield an alcohol with high enantiomeric excess. By selecting an ADH that exhibits the desired stereopreference (either Prelog or anti-Prelog), a specific enantiomer can be produced. mdpi.com The combination of different ene-reductases and alcohol dehydrogenases has been used to synthesize all four stereoisomers of 4-methylheptan-3-ol, highlighting the modularity of this enzymatic approach. nih.gov

P450-Mediated Hydroxylation: Engineered cytochrome P450 enzymes can directly hydroxylate a specific C-H bond with high stereoselectivity, creating a chiral tertiary alcohol from an achiral starting material. researchgate.net This method offers a direct route to enantiopure compounds that bypasses the need for resolution.

Controlling Reaction Conditions: Stereoselectivity can sometimes be influenced by reaction parameters such as pH, temperature, and the choice of solvent or co-solvent. frontiersin.orgacs.org These factors can alter the enzyme's conformation and, consequently, its interaction with the substrate.

The following table summarizes enzymatic approaches for obtaining specific stereoisomers of complex alcohols, which are applicable principles for this compound.

| Stereochemical Strategy | Enzyme(s) | Principle | Outcome |

| Kinetic Resolution | Lipases | Enantioselective acylation of one enantiomer in a racemic mixture. rsc.org | Separation of enantiomers, with a theoretical maximum yield of 50% for the desired enantiomer. |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of a prochiral ketone. mdpi.com | Direct synthesis of a single, optically enriched alcohol enantiomer. |

| Sequential Reductions | Ene-reductase & ADH | Stepwise creation of two chiral centers in a one-pot reaction. nih.gov | Synthesis of specific diastereomers with high purity. |

| Asymmetric Hydroxylation | Cytochrome P450s | Direct, stereoselective insertion of an oxygen atom into a C-H bond. researchgate.net | Formation of a chiral tertiary alcohol from a prochiral alkane. |

Challenges and Opportunities in Biocatalysis for Complex Alcohol Synthesis

Despite the significant potential, the application of biocatalysis for the synthesis of complex tertiary alcohols like this compound is not without its hurdles. However, ongoing research continues to present new opportunities to overcome these limitations.

Challenges:

Substrate Scope and Steric Hindrance: Many wild-type enzymes exhibit a narrow substrate scope and may show low or no activity towards bulky tertiary alcohols due to steric clashes in the active site. rsc.orgrsc.orgresearchgate.net

Enzyme Stability: Industrial processes often require enzymes to be stable under non-native conditions, such as in the presence of organic solvents or at elevated temperatures. mdpi.com Many enzymes are denatured under such conditions. mdpi.com

Enzyme Availability and Cost: While some enzymes like lipases are commercially available and affordable, novel or engineered enzymes may require specialized expertise and equipment for production, which can be a significant barrier. nih.gov

Low Reaction Rates: The steric bulk of tertiary alcohols can lead to very slow reaction rates, requiring long reaction times or high enzyme loadings, which impacts process efficiency. researchgate.net

Opportunities:

Protein Engineering: Advances in directed evolution and rational protein design allow for the tailoring of enzyme properties. researchgate.net Enzymes can be engineered to have higher activity, improved stability, and a broader substrate scope that includes complex molecules like tertiary alcohols. rsc.orgresearchgate.net

Enzyme Discovery: Metagenomic screening and genome mining are uncovering a vast diversity of new enzymes from nature with potentially novel catalytic activities. researchgate.net

Cascade Reactions: Combining multiple enzymes in a one-pot, multi-step cascade reaction can improve efficiency, reduce waste, and allow for the synthesis of complex molecules from simple starting materials without isolating intermediates. nih.govnih.gov

Green Chemistry: Biocatalysis aligns with the principles of green chemistry by operating under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the generation of hazardous waste compared to conventional chemical methods. nih.govrsc.org

| Challenge | Description | Opportunity | Approach |

| Steric Hindrance/Low Activity | Enzyme active sites are often too small to accommodate bulky tertiary alcohols, leading to poor catalytic efficiency. rsc.orgresearchgate.net | Protein Engineering | Mutating active site residues to increase space and improve substrate binding and turnover. researchgate.net |

| Enzyme Instability | Enzymes may denature in the presence of organic solvents needed to dissolve hydrophobic substrates. mdpi.com | Immobilization & Medium Engineering | Attaching enzymes to a solid support to enhance stability and reusability; using enzyme-compatible solvent systems. researchgate.net |

| Limited Enzyme Toolbox | The number of well-characterized enzymes that can act on complex tertiary alcohols is limited. researchgate.net | Enzyme Discovery (Mining) | Screening genetic databases and environmental samples for new enzymes with desired activities. researchgate.net |

| Process Complexity | Multi-step syntheses often require purification of intermediates, leading to lower overall yields. | Enzymatic Cascades | Designing one-pot reactions where the product of one enzyme is the substrate for the next, streamlining the process. nih.govnih.gov |

Mechanistic Organic Chemistry of 4 Methyl 4 Heptanol

Role of 4-Methyl-4-heptanol as a Chemical Intermediate in Reactions

This compound serves as a valuable chemical intermediate in organic synthesis. guidechem.com Its utility stems from the reactivity of its tertiary alcohol group, which can be transformed into various other functional groups.

A primary application of this compound as an intermediate is in the synthesis of fragrances and flavors. guidechem.com Its characteristic odor, sometimes described as fruity, makes it a component in the production of scents for products like perfumes, soaps, and cosmetics. guidechem.com

It also functions as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. guidechem.com The hydroxyl group can be replaced through nucleophilic substitution reactions to introduce different functionalities. For instance, reaction with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert it into the corresponding alkyl halides, such as 4-methyl-4-chloroheptane. These alkyl halides can then undergo further reactions to build more complex molecular structures.

The synthesis of this compound itself often involves a Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, is added to a ketone, typically 4-heptanone (B92745). This reaction highlights its position as a product of nucleophilic addition, which can then be used as a starting material for subsequent chemical transformations.

Investigation of Nucleophilic Reaction Pathways

The hydroxyl group of this compound allows it to act as a nucleophile in certain reactions. The lone pairs of electrons on the oxygen atom can attack electrophilic centers. For example, in the presence of a strong acid, the hydroxyl group can be protonated, making it a better leaving group and facilitating nucleophilic substitution reactions where another nucleophile replaces the water molecule.

Conversely, this compound is often synthesized via a nucleophilic addition pathway. The most common method is the Grignard reaction, which involves the nucleophilic addition of a methylmagnesium bromide reagent to the electrophilic carbonyl carbon of 4-heptanone. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at controlled temperatures to maximize the yield.

Another example of its involvement in nucleophilic pathways is its potential use as a precursor in the synthesis of other compounds. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate), which can then be displaced by a variety of nucleophiles to introduce new functional groups at the tertiary carbon center.

Supramolecular Interactions and Hydrogen Bonding Dynamics

The hydroxyl group of this compound is capable of forming hydrogen bonds, which significantly influences its physical and chemical properties. These interactions involve the hydrogen atom of the hydroxyl group of one molecule forming an electrostatic attraction with the oxygen atom of a neighboring molecule.

Research has shown that the supramolecular structures formed by monohydroxy alcohols are highly dependent on their molecular architecture. aip.org In the case of this compound, where the hydroxyl and a methyl group are attached to the same carbon atom, steric hindrance can affect the formation of extended hydrogen-bonded chains. aip.org This steric screening of the hydroxyl group can impede the propensity for chain-like supramolecular association. aip.org

These hydrogen bonding and hydrophobic interactions are also key to its mechanism of action when it interacts with biological molecules, influencing enzyme activity and membrane fluidity.

Dielectric spectroscopy is a powerful technique used to study the molecular dynamics and supramolecular structures of materials like this compound. These studies have revealed that monohydroxy alcohols with methyl and hydroxyl groups on the same carbon can exhibit very weak dielectric relaxation processes. aip.orgnih.gov

For this compound, a faint Debye-like relaxation process has been observed, which is attributed to the fluctuations of transient hydrogen-bonded structures. aip.orgnih.gov This process is often difficult to resolve in the pure liquid but can be more clearly identified when the alcohol is mixed with bromoalkanes. aip.orgnih.gov

Rheological (shear) studies, both linear and nonlinear, have been employed to further investigate these supramolecular responses, especially when the dielectric signatures are weak. aip.orgaip.orgnih.gov These mechanical experiments have successfully identified supramolecular viscoelastic modes in this compound, even though they have a faint signature in the linear-response shear modulus. aip.orgnih.gov The combination of dielectric and rheological data provides a more complete picture of the complex dynamics arising from hydrogen bonding.

Table 1: Dielectric and Rheological Properties of this compound

| Property | Observation | Reference |

|---|---|---|

| Dielectric Relaxation | Exhibits a faint Debye-like process. aip.orgnih.gov | aip.orgnih.gov |

| Supramolecular Viscoelastic Modes | Can be identified using nonlinear mechanical experiments. aip.orgnih.gov | aip.orgnih.gov |

The structure of this compound, with its tertiary alcohol group, influences how its molecules aggregate. The steric hindrance around the hydroxyl group can disrupt the formation of the extensive hydrogen-bonded networks seen in primary alcohols. This leads to differences in physical properties such as boiling point; the tertiary structure of this compound results in weaker intermolecular hydrogen bonding compared to a primary alcohol like 2-heptanol, leading to a lower boiling point.

Dielectric studies have identified two structural relaxation processes for this compound: a dominant Debye-like process linked to hydrogen-bonded clusters and a secondary process from non-hydrogen-bonding interactions. The study of these relaxation processes provides insights into the dynamics of the molecular aggregates. While dielectric signals may be faint, shear responses can be more pronounced, suggesting that steric hindrance disrupts the hydrogen-bond networks in a way that is more easily detected mechanically.

The interaction of this compound with other molecules can also significantly alter its aggregation behavior. For example, studies of mixtures with other alcohols have shown that the presence of an alcohol that tends to form chain-like aggregates can disrupt the ring-like structures that may be present in this compound. aip.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-methyl-3-heptene |

| 2-Heptanol |

| 2-Ethyl-1-hexanol |

| 3-Methyl-3-heptanol |

| 4-Heptanone |

| 4-Methyl-4-chloroheptane |

| Bromoalkanes |

| Diethyl ether |

| Methylmagnesium bromide |

| p-Toluenesulfonic acid |

| Phosphorus tribromide |

| Sulfuric acid |

| Tetrahydrofuran (THF) |

Computational and Theoretical Chemistry Studies of 4 Methyl 4 Heptanol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 4-methyl-4-heptanol begins with establishing its fundamental computed properties. These descriptors form the basis for all subsequent theoretical calculations. The electronic structure, which dictates the molecule's reactivity and intermolecular interactions, is primarily investigated using quantum mechanical methods like Density Functional Theory (DFT). nih.govijastems.org

DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high or low electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Another powerful tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP would be expected to show a region of high negative potential around the electronegative oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding and electrophilic interactions. The hydrocarbon portions of the molecule would exhibit a more neutral or slightly positive potential. nih.gov

Basic computed properties for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | nih.gov |

| Molecular Weight | 130.23 g/mol | nih.gov |

| Exact Mass | 130.135765193 Da | nih.gov |

| InChIKey | IQXKGRKRIRMQCQ-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCC(C)(CCC)O | guidechem.com |

| Topological Polar Surface Area | 20.2 Ų | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Complexity | 63 | guidechem.com |

Conformational Analysis and Energy Landscapes

The structural flexibility of this compound, arising from the rotation around its single carbon-carbon bonds, gives rise to numerous possible three-dimensional arrangements known as conformers. Conformational analysis aims to identify these stable conformers and map their relative energies on a Potential Energy Surface (PES). frontiersin.org The distribution of these conformers, particularly at room temperature, influences the macroscopic properties of the compound.

The exploration of the conformational space for a flexible molecule like this compound is a non-trivial computational task. Algorithms that combine systematic and stochastic (Monte Carlo) search methods are often employed. frontiersin.orgfrontiersin.org A systematic search might involve rotating each dihedral angle by a set increment (e.g., 120 degrees for sp³-sp³ bonds), while a stochastic search introduces random variations to discover less intuitive, yet potentially stable, conformations. frontiersin.org

Reaction Pathway Simulations and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could include reactions such as its formation from a precursor or its subsequent conversion via dehydration or oxidation. For instance, a DFT study on the reductive etherification of 4-heptanone (B92745) to produce fuels explicitly considers the reduction of 4-heptanone to 4-heptanol (B146996) as a key step. nrel.gov Such studies use computational models to map out the entire reaction coordinate from reactants to products.

A critical element in these simulations is the identification of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. nrel.gov According to Transition State Theory, the energy of this TS determines the activation energy of the reaction, which is directly related to the reaction rate.

Simulating a reaction pathway involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Employing specialized algorithms to locate the transition state structure connecting the reactant and product states.

Frequency Calculation: Verifying that the reactant and product structures are true minima (all real vibrational frequencies) and that the TS is a true saddle point (exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Scan: Following the path downhill from the transition state to confirm that it correctly connects the intended reactants and products.

By applying these methods, researchers can gain a molecular-level understanding of reaction feasibility, selectivity, and kinetics without performing the actual experiment. nrel.gov

Spectroscopic Property Prediction and Validation

One of the most practical applications of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. For this compound, methods exist to calculate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) fragmentation patterns. These predicted spectra can then be validated against experimentally obtained data.

Infrared (IR) Spectroscopy: Computational methods, typically using DFT, can calculate the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include a broad O-H stretching band characteristic of alcohols, C-H stretching bands, and a C-O stretching vibration. Comparing the calculated frequencies (often scaled by a factor to correct for systematic errors) with the experimental spectrum helps in assigning the observed bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C NMR spectra can also be calculated. The process involves computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). A study on deconvoluting complex NMR spectra highlights the utility of DFT-calculated parameters to accurately identify compounds in a mixture. chemrxiv.org

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways. For example, the fragmentation of isomeric alcohols can be distinguished computationally. A tertiary alcohol like this compound would be expected to readily lose a propyl group to form a stable tertiary oxonium ion, leading to a prominent peak in its mass spectrum. This contrasts with the fragmentation of its isomer, 4-heptanol, which would show a different dominant fragment.

The table below summarizes the key experimental spectroscopic data for this compound, which serves as the benchmark for validating computational predictions.

| Spectrum Type | Key Peaks / Shifts | Source |

| ¹H NMR | Data available in spectral databases | nih.govspectrabase.com |

| ¹³C NMR | Data available in spectral databases | nih.gov |

| FTIR | C-O stretch, broad O-H stretch (~3400 cm⁻¹) | nih.govnist.gov |

| Mass Spectrum (EI) | Molecular Ion Peak (m/z 130), Base Peak (m/z 87) | nist.gov |

By comparing computationally predicted spectra with this experimental data, theoretical models can be refined, leading to a more accurate and comprehensive understanding of the chemical nature of this compound.

Advanced Analytical Methodologies in 4 Methyl 4 Heptanol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-methyl-4-heptanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to provide a detailed structural map of this compound.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons in the molecule. The spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons of the propyl groups, and the hydroxyl proton. Isotopic labeling, such as using deuterated solvents like CDCl₃, can help isolate the O-H signal from C-H vibrations.

¹³C NMR spectroscopy provides information on the carbon skeleton. libretexts.org Due to the molecule's symmetry, fewer than eight carbon signals would be expected. The carbon atom bonded to the hydroxyl group (C4) would appear at a characteristic downfield shift, while the other carbon atoms would resonate at higher fields. libretexts.org The chemical shifts get progressively lower as the carbons get further from the deshielding oxygen atom. libretexts.org Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the anticipated chemical shifts (δ) in parts per million (ppm) for the distinct nuclei in this compound. These predictions are based on standard chemical shift values and the known effects of adjacent functional groups.

View Interactive Table

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| C1, C7 | ¹H | ~0.9 | Triplet | Terminal methyl groups of the propyl chains |

| C4-CH₃ | ¹H | ~1.1 | Singlet | Methyl group attached to the tertiary carbon |

| C2, C6 & C3, C5 | ¹H | ~1.4-1.5 | Multiplet | Methylene groups of the propyl chains |

| C4-OH | ¹H | Variable | Singlet (broad) | Hydroxyl proton, shift is concentration and solvent dependent |

| C1, C7 | ¹³C | ~14 | Terminal methyl carbons | |

| C2, C6 | ¹³C | ~17 | Methylene carbons | |

| C4-CH₃ | ¹³C | ~25-30 | Methyl carbon at C4 | |

| C3, C5 | ¹³C | ~45 | Methylene carbons adjacent to the tertiary center | |

| C4 | ¹³C | ~73 | Tertiary carbon bearing the hydroxyl group |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by specific absorption bands that confirm its identity as a tertiary alcohol. nist.gov

The most prominent feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding between alcohol molecules. Another key absorption is the C-O stretch, which for a tertiary alcohol typically appears as a strong band around 1150-1200 cm⁻¹. Additionally, sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chains.

Table 2: Characteristic IR Absorption Frequencies for this compound

This table presents the key absorption bands observed in the Infrared (IR) spectrum of this compound, which are indicative of its specific functional groups.

View Interactive Table

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3200-3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| ~2850-3000 | C-H Stretch | Alkyl (-CH₂, -CH₃) | Strong, Sharp |

| ~1465 | C-H Bend | Alkyl (-CH₂) | Medium |

| ~1375 | C-H Bend | Alkyl (-CH₃) | Medium |

| ~1150-1200 | C-O Stretch | Tertiary Alcohol | Strong |

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized fragments. nist.gov In electron ionization (EI) mass spectrometry, this compound (molecular weight: 130.23 g/mol ) undergoes fragmentation in predictable ways. nih.gov

The molecular ion peak (M⁺) at m/z 130 is often weak or absent in the spectra of tertiary alcohols due to its instability. gatech.edu A common fragmentation pathway is the loss of a water molecule (-H₂O), leading to a peak at m/z 112. The most significant fragmentation is typically the cleavage of a C-C bond adjacent to the oxygen-bearing carbon (alpha-cleavage). For this compound, this involves the loss of a propyl radical (•C₃H₇), resulting in a prominent base peak at m/z 87. The loss of a methyl radical (•CH₃) would yield a peak at m/z 115.

Table 3: Key Mass Spectrometry Fragments for this compound

This table lists the significant mass-to-charge (m/z) ratios and their corresponding ionic fragments observed in the electron ionization mass spectrum of this compound.

View Interactive Table

| m/z Ratio | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

|---|---|---|---|

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) | Very Low / Absent |

| 115 | [M - CH₃]⁺ | Loss of a methyl radical | Low |

| 112 | [M - H₂O]⁺ | Loss of water | Medium |

| 87 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage) | High (Often Base Peak) |

| 45 | [C₂H₅O]⁺ | Further fragmentation | High |

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) is the standard method for assessing the purity of volatile compounds like this compound. cymitquimica.com In this technique, the sample is vaporized and passed through a column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), quantifies the eluted components. For this compound, GC analysis typically reveals a single major peak, and its purity is often reported to be greater than 98%. tcichemicals.com GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confirmation of the peak's identity by its mass spectrum. nih.gov

While this compound is an achiral molecule, many of its structural isomers, such as 4-methyl-3-heptanol (B77350), are chiral. researchgate.net The separation of enantiomers of such related tertiary alcohols presents a significant analytical challenge. rsc.orgnih.gov Advanced chromatographic techniques like chiral chromatography are crucial for this purpose.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. nih.gov This is particularly important in fields like pheromone research, where different stereoisomers can have vastly different biological activities. researchgate.net The development of effective chiral separation methods often involves derivatizing the alcohol to an ester to improve resolution on the chiral column. nih.gov Furthermore, chiral recognition can also be achieved using NMR with chiral solvating agents, which induce separate signals for the different enantiomers. rsc.orgnih.gov

Applications and Role in Specialized Organic Synthesis

4-Methyl-4-heptanol as a Solvent System in Organic Reactions

This compound, a tertiary alcohol, serves as a specialized solvent in certain organic reactions. Its utility as a solvent is dictated by its distinct physical and chemical properties, which set it apart from primary or secondary alcohols. As a colorless liquid, its molecular structure, featuring a hydroxyl group shielded by alkyl chains, influences its solvency characteristics. thegoodscentscompany.comguidechem.comguidechem.comcymitquimica.com It exhibits low solubility in water but is soluble in other organic solvents such as ethanol (B145695) and dichloromethane. This property makes it suitable for reactions involving nonpolar to moderately polar reactants that require a protic, non-aqueous environment.

The hydroxyl group allows this compound to engage in hydrogen bonding, which can influence reaction pathways and the stability of intermediates. However, the steric hindrance around the hydroxyl group, a characteristic of tertiary alcohols, moderates its reactivity compared to less hindered alcohols. This can be advantageous in preventing the solvent from participating in unwanted side reactions. In practice, tertiary alcohols like this compound can be effective solvents for dissolving complex organic compounds and facilitating efficient reactions, particularly in high-purity industrial applications. vinatiorganics.com Its role is often as a medium that can solubilize starting materials and reagents, enabling the desired chemical transformations to occur.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈O | nih.gov |

| Molecular Weight | 130.23 g/mol | nih.gov |

| Appearance | Colorless clear liquid | thegoodscentscompany.comcymitquimica.com |

| Boiling Point | 160-162 °C at 760 mmHg | thegoodscentscompany.com |

| Flash Point | 60.6 °C | guidechem.com |

| Water Solubility | 3,370 mg/L at 25 °C (low) | thegoodscentscompany.com |

| LogP (o/w) | 2.622 (estimated) | thegoodscentscompany.com |

Strategic Intermediate in Multi-Step Organic Synthesis

This compound is a valuable intermediate and building block in multi-step organic synthesis, enabling the creation of more complex molecules. Its structure provides a foundation that can be chemically modified through various reactions targeting its hydroxyl group or alkyl backbone.

One of the most common methods for its preparation is the Grignard reaction, which involves the nucleophilic addition of a methylmagnesium bromide (MeMgBr) to 4-heptanone (B92745). This reaction efficiently constructs the tertiary alcohol framework. Once synthesized, this compound can undergo several types of transformations. For instance, similar to its isomer 2-methyl-4-heptanol (B13450), it can be oxidized to form the corresponding ketone, 4-methyl-4-heptanone. Dehydration reactions can introduce a double bond, leading to the formation of alkenes, while substitution reactions can replace the hydroxyl group with other functional groups like halides. These subsequent products can serve as intermediates for a range of other compounds, including those used in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product |

|---|---|---|---|

| Synthesis | 4-Heptanone, Methylmagnesium bromide | Anhydrous ether or THF, acid quench | This compound |

| Oxidation | This compound | Oxidizing agents (e.g., CrO₃) | 4-Methyl-4-heptanone |

| Dehydration | This compound | Strong acid (e.g., H₂SO₄), heat | 4-Methylheptene isomers |

| Substitution | This compound | Hydrogen halide (e.g., HCl) | 4-Chloro-4-methylheptane guidechem.com |

Exploration in Medicinal Chemistry for Formulation Components

In the field of medicinal chemistry, this compound is explored for its potential use as a component in pharmaceutical formulations. Pharmaceutical excipients, which are substances other than the active pharmaceutical ingredient (API), are critical components of drug products, often comprising 80-90% of the final formulation. jpionline.org They perform essential functions such as enhancing drug solubility, improving stability, and ensuring the safety and effectiveness of the medication. jpionline.orgipsf.org

Alcohols are frequently used as co-solvents in liquid pharmaceutical formulations to dissolve APIs that have poor water solubility. ipsf.org The structural characteristics of this compound, as a tertiary alcohol, make it a candidate for such applications. vinatiorganics.com Its ability to dissolve complex organic molecules could be leveraged to formulate drugs that are otherwise difficult to administer. vinatiorganics.com Furthermore, the tertiary alcohol structural motif is of significant interest in medicinal chemistry. Noncanonical amino acids that contain tertiary alcohols are considered valuable precursors in the synthesis of natural products and active pharmaceutical ingredients, highlighting the importance of this functional group in the design of bioactive molecules. nih.gov While direct applications are still under investigation, the properties of this compound align with the requirements for specialized excipients in modern drug delivery systems.

Contribution to Fragrance and Flavor Chemical Research

This compound has a notable presence in the field of fragrance and flavor chemical research. It is described as having a characteristic odor with piney and citrus notes. This olfactory profile makes it a compound of interest for the fragrance industry, where it can be used in the formulation of scents for products such as perfumes, soaps, and cosmetics. guidechem.com

Beyond its direct application, research into structurally related compounds underscores the importance of the methyl-heptanol framework. Several isomers of this compound are significant in chemical ecology. For example, stereoisomers of 4-methyl-3-heptanol (B77350) are known to be major components of aggregation pheromones for certain species of bark beetles. thegoodscentscompany.comnih.gov Similarly, 2-methyl-4-heptanol has been identified as an aggregation pheromone in the sugarcane weevil. This research into insect pheromones is a vital part of developing sustainable and environmentally benign methods for pest management. mdpi.com The study of how subtle changes in the molecular structure of these alcohols affect their biological activity provides valuable insights for both fragrance and semiochemical research.

Exploration of Biological and Ecological Relevance Non Human Systems

Interactions with Biological Macromolecules and Pathways

At the molecular level, the interactions of 4-methyl-4-heptanol are governed by its hydroxyl group and its alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar residues of biomolecules, while the nonpolar alkyl chain engages in hydrophobic interactions. These types of interactions are fundamental to how small molecules are recognized and bind to proteins and other macromolecules. nankai.edu.cn The balance between the hydrophilic hydroxyl group and the hydrophobic alkyl portion of the molecule would determine its partitioning and localization within biological systems, such as its interaction with lipid-rich biological membranes.

Studies on similar branched alcohols have shown that the stability of their complexes with macromolecules like cyclodextrins is influenced by the complementarity of size and shape, underscoring the importance of hydrophobic and van der Waals interactions. nankai.edu.cn For instance, research has demonstrated isomer selectivity in the complexation of different acyclic alkanols, where the structural arrangement of the guest molecule significantly affects binding affinity. nankai.edu.cn

Hydrogen Bonding and Hydrophobic Interactions at a Molecular Level

Role in Chemical Ecology and Interspecies Communication

Although this compound itself has not been identified as a primary pheromone, its structural isomers, particularly the stereoisomers of 4-methyl-3-heptanol (B77350), play significant roles in the chemical communication of various insect species. researchgate.netnih.gov

The stereoisomers of 4-methyl-3-heptanol are well-documented as crucial components of aggregation pheromones in several species of bark beetles (Coleoptera: Scolytidae). researchgate.netnih.govchemical-ecology.net For instance, (3S,4S)-4-methyl-3-heptanol is a major component of the aggregation pheromone for the smaller European elm bark beetle, Scolytus multistriatus, and the almond bark beetle, Scolytus amygdali. nih.govtandfonline.comusda.gov In S. amygdali, this isomer acts in synergy with (3S,4S)-4-methyl-3-hexanol to attract other beetles. researchgate.net

The biological activity of these pheromones is highly dependent on their stereochemistry. In field tests with S. amygdali, only the (3S,4S)-isomer of 4-methyl-3-heptanol was attractive to the beetles, while the (3R,4S)- and (3R,4R)-isomers were found to be inhibitory. researchgate.netnih.gov This demonstrates the high degree of specificity of the olfactory receptors in these insects. Similarly, for Scolytus scolytus, only the (—)-threo isomer of 4-methyl-3-heptanol showed significant attraction.

Beyond bark beetles, isomers of 4-methyl-3-heptanol also function as trail pheromones in certain ant species. researchgate.netresearchgate.net The (3R,4S)-isomer is the trail pheromone of the ant Leptogenys diminuta. researchgate.net Furthermore, 4-methyl-3-heptanol, along with 4-methyl-3-heptanone (B36217), has been identified as a component of the alarm pheromone in the clonal raider ant, Ooceraea biroi. researchgate.netbiorxiv.org

The behavioral responses of insects to these chemical signals are often dose-dependent and specific to the stereoisomer presented. For the almond bark beetle, a mixture of all four stereoisomers of 4-methyl-3-heptanol resulted in a lower trap catch than the pure (3S,4S)-isomer, suggesting an inhibitory effect from the other isomers. researchgate.net

In the case of the ant Ooceraea biroi, the two components of its alarm pheromone elicit slightly different behavioral responses. researchgate.net While 4-methyl-3-heptanone is immediately repulsive, 4-methyl-3-heptanol is initially attractive before causing the ants to move away. researchgate.net When presented in combination, these compounds cause the ants to become unsettled and are attractive at low concentrations but repulsive at high concentrations. researchgate.netbiorxiv.org This complexity in the signaling system allows for a nuanced range of behavioral responses to a perceived threat.

The table below summarizes the pheromonal activity of various stereoisomers of the structurally similar compound, 4-methyl-3-heptanol, in different insect species.

| Compound Isomer | Insect Species | Type of Pheromone | Observed Behavioral Response |

| (3S,4S)-4-Methyl-3-heptanol | Scolytus multistriatus (Smaller European elm bark beetle) | Aggregation | Attraction nih.govusda.gov |

| (3S,4S)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Aggregation | Attraction (synergistic with (3S,4S)-4-methyl-3-hexanol) researchgate.netnih.gov |

| (3R,4S)- and (3R,4R)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | - | Inhibition of attraction researchgate.netnih.gov |

| (—)-threo-4-Methyl-3-heptanol | Scolytus scolytus (Large European elm bark beetle) | Aggregation | Attraction |

| (3R,4S)-4-Methyl-3-heptanol | Leptogenys diminuta (Ant) | Trail | Trail following researchgate.net |

| 4-Methyl-3-heptanol (stereoisomers not specified) | Ooceraea biroi (Clonal raider ant) | Alarm | Initial attraction, then repulsion researchgate.netbiorxiv.org |

Environmental Behavior and Fate Research of 4 Methyl 4 Heptanol

Atmospheric Transformation Pathways

Once released into the atmosphere, the primary degradation pathway for 4-Methyl-4-heptanol is expected to be through gas-phase reactions with photochemically produced hydroxyl (•OH) radicals. The rate of this reaction is a critical determinant of the compound's atmospheric lifetime.

The reaction of alcohols with •OH radicals proceeds via hydrogen atom abstraction. researchgate.net For tertiary alcohols like this compound, which lack a hydrogen atom on the carbinol carbon, abstraction occurs from the C-H bonds on the alkyl chains. acs.orgnih.gov The rate constants for these reactions can be estimated using Structure-Activity Relationship (SAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows). These models utilize substituent factors to estimate the reaction rate; for tertiary alcohols, a specific factor, F(>C–OH), has been derived from experimental data on similar compounds. nih.gov

While no experimental rate constant for this compound is available, data for analogous C8 and other tertiary alcohols can provide insight. For example, the rate coefficient for the reaction of 3,3-dimethyl-2-butanol (B106058) (a tertiary C6 alcohol) with •OH radicals has been measured at (10.50±0.25) ×10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net Based on typical tropospheric •OH radical concentrations (e.g., 1.5 x 10⁶ molecules/cm³), this would correspond to an atmospheric half-life of several days. It is anticipated that this compound would have a similar, relatively short atmospheric lifetime, suggesting it is unlikely to persist in the atmosphere or undergo long-range transport.

The oxidation products would likely result from the formation of an alkyl radical, which would then react with oxygen to form peroxy radicals (RO₂•) and subsequently other oxygenated compounds. nih.gov

Aquatic System Dynamics

The behavior of this compound in aquatic systems is controlled by a combination of biodegradation, hydrolysis, and photodegradation processes.

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of organic compounds is a key process for their removal from the environment. europa.eu Standardized tests, such as the OECD 301 series for ready biodegradability, are used to assess this potential. miljodirektoratet.nocefic-lri.org These tests are stringent, and a failure to meet the "readily biodegradable" criteria (e.g., >60% mineralization in a 28-day window) does not preclude the substance from degrading in the environment, albeit at a slower rate. miljodirektoratet.nocefic-lri.org

Research on the biodegradability of alcohols has shown that structural features play a significant role. Tertiary alcohols are generally more resistant to biodegradation than primary or secondary alcohols due to steric hindrance at the carbinol carbon, which can inhibit initial enzymatic attack. miljodirektoratet.no Models used to predict biodegradability often include rules that identify structural fragments, such as quaternary carbons and tertiary alcohol groups, as features that slow degradation. europa.eu

Hydrolytic Stability Assessments

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some chemicals. However, alcohols are generally stable to hydrolysis under environmentally relevant pH conditions (typically pH 4-9). The hydroxyl (-OH) group is a poor leaving group, and for a substitution or elimination reaction to occur, it must first be protonated to form a better leaving group (-OH₂⁺). This process requires strongly acidic conditions that are not found in most natural aquatic environments. Therefore, hydrolysis is not considered a significant fate process for this compound in the environment.

Photodegradation Processes

Photodegradation, or photolysis, involves the breakdown of a chemical due to the absorption of light energy. This can occur through two primary mechanisms:

Direct Photolysis: The chemical itself absorbs solar radiation and undergoes a transformation. This process is generally limited to compounds containing chromophores that can absorb light at wavelengths present in sunlight (λ > 290 nm), such as those with double bonds or aromatic rings. oup.com Since this compound does not possess such a chromophore, it is not expected to undergo direct photolysis in sunlit surface waters.

Indirect Photolysis: The chemical reacts with photochemically produced reactive species (PPRS) in the water. rsc.org Key PPRS in natural waters include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and reactive species derived from dissolved organic matter (DOM). rsc.orglibretexts.org

For simple alcohols, the most important indirect photolysis pathway is reaction with •OH radicals. oup.com Studies on tert-butanol, a structural analogue for a tertiary alcohol, show that its degradation in water is initiated by hydrogen-atom abstraction by •OH radicals. nih.govacs.orgresearchgate.net The rate of this process is dependent on the concentration of •OH radicals, which varies with water chemistry (e.g., concentrations of nitrate (B79036) and DOM, which are sources of •OH). oup.com The half-life for this process can range from hours to days, depending on the specific conditions of the water body. oup.com

Soil Interactions and Transport Phenomena

When introduced into soil, the fate and transport of this compound are primarily governed by its tendency to adsorb to soil particles. This behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com The Koc value indicates the mobility of a substance in soil; a low Koc suggests high mobility and a potential to leach into groundwater, while a high Koc indicates low mobility. chemsafetypro.com

No experimentally determined Koc value for this compound is available. However, it can be estimated from its octanol-water partition coefficient (Kow). The logarithm of Kow (log Kow) for this compound is estimated to be in the range of 2.5 to 3.0. Using common QSAR equations, this log Kow range would predict a log Koc value of approximately 2.3 to 2.7.

Based on this estimated Koc, this compound would be classified as having moderate to low mobility in soil. altexcoatings.com It is expected to bind to soil organic matter to some extent, but leaching through the soil profile is possible. Volatilization from soil surfaces may also be a significant process.

Interactive Data Table: Estimated Environmental Fate Properties of this compound

| Property | Compartment | Process | Predicted Behavior | Basis of Finding |

|---|---|---|---|---|

| Atmospheric Half-Life | Atmosphere | Oxidation by •OH radicals | Short (days) | Based on analogue data for other tertiary alcohols. researchgate.net |

| Biodegradability | Water/Soil | Microbial Degradation | Not readily biodegradable | Structural considerations (tertiary alcohol). europa.eumiljodirektoratet.no |

| Hydrolytic Half-Life | Water | Hydrolysis | Stable | Chemical properties of alcohols. |

| Photodegradation | Water | Indirect Photolysis | Potential for slow degradation via •OH radicals | Analogue data for tert-butanol. acs.orgresearchgate.net |

| Soil Mobility (Koc) | Soil | Adsorption/Desorption | Moderate to Low Mobility | Estimated from log Kow. altexcoatings.com |

Q & A

Q. What are the primary synthetic routes for 4-methyl-4-heptanol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Grignard reactions , analogous to methods used for structurally similar alcohols like 3-ethyl-4-heptanol. For example:

- Reaction of methylmagnesium bromide with 4-heptanone under anhydrous conditions, followed by acid quenching .

- Key parameters : Temperature (−10°C to 25°C), solvent (diethyl ether or THF), and stoichiometric control of the Grignard reagent.

| Method | Reagents | Conditions | Yield Optimization Tips |

|---|---|---|---|

| Grignard Reaction | 4-heptanone, MeMgBr | Anhydrous, 0–25°C | Excess ketone to minimize side reactions |

Q. How can spectroscopic techniques (IR, MS) characterize this compound’s structure?

Methodological Answer:

- Infrared Spectroscopy (IR) : Look for O–H stretch (~3350 cm⁻¹, broad) and C–O stretch (~1050–1100 cm⁻¹). Compare with NIST reference spectra for 4-methyl-3-heptanol, which shows similar functional groups .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 130 (C₈H₁₈O⁺) and fragmentation patterns (e.g., loss of –H₂O at m/z 112) .

| Spectral Technique | Key Peaks/Fragments | Diagnostic Utility |

|---|---|---|

| IR | 3350 cm⁻¹ (O–H), 1050 cm⁻¹ (C–O) | Confirm hydroxyl group and ether-like bonding |

| MS | m/z 130 (M⁺), m/z 112 (M–H₂O) | Verify molecular weight and structural stability |

Q. What physicochemical properties (e.g., boiling point, solubility) are critical for experimental design?

Methodological Answer:

- Boiling Point : ~159–160°C (estimated from analogous alcohols like 2-heptanol ).

- Solubility : Low water solubility (log P ~2.5–3.0), favoring organic solvents (e.g., ethanol, dichloromethane) .

- Odor Profile : Piney, citrus notes, relevant for volatile compound studies in food chemistry .

Advanced Research Questions

Q. How do dielectric relaxation studies resolve contradictions in this compound’s supramolecular dynamics?

Methodological Answer: this compound exhibits two structural relaxation processes in dielectric studies:

- A dominant Debye-like process (τ₁ ~10⁻⁶ s) linked to hydrogen-bonded clusters.

- A secondary process (τ₂ ~10⁻⁸ s) from non-hydrogen-bonding interactions .

Contradiction : Unlike 3-methyl-3-heptanol, this compound shows faint dielectric signals but pronounced shear responses, suggesting steric hindrance disrupts H-bond networks.

| Property | This compound | 3-Methyl-3-heptanol |

|---|---|---|

| Dielectric Strength (Δε) | Low (~5) | High (~20) |

| Shear Viscosity | High sensitivity to shear | Moderate response |

Q. What chemometric approaches validate this compound as a biomarker in authenticity studies?

Methodological Answer: In sugarcane honey authentication, this compound is identified via:

- GC-MS : Retention index (RI) ~1068 and m/z 81 (base peak) .

- PCA (Principal Component Analysis) : Loadings >0.6 in volatile organic compound (VOC) profiles distinguish authentic vs. adulterated samples .

| Chemometric Tool | Key Parameters | Application |

|---|---|---|

| GC-MS | RI = 1068, m/z 81 | Quantify VOC abundance |

| PCA | PC1 loadings = 0.173 | Cluster samples by origin |

Q. How can analytical discrepancies in spectral data be addressed during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental IR/MS data with NIST Standard Reference Databases to resolve ambiguities (e.g., distinguishing this compound from 3-methyl isomers) .

- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to isolate O–H stretch signals in NMR, reducing overlap with C–H vibrations.

Q. What methodologies optimize quantification of this compound in complex matrices (e.g., meat volatiles)?

Methodological Answer:

- SPME-GC-MS : Solid-phase microextraction paired with a polar column (e.g., HP-INNOWAX) enhances sensitivity for alcohols in meat samples .

- Internal Standards : Use deuterated 2-heptanol (m/z 119 vs. 116) to correct for matrix effects .

| Parameter | Optimal Setting | Purpose |

|---|---|---|

| SPME Fiber | Carboxen/PDMS | Maximize VOC adsorption |

| GC Column | HP-INNOWAX (60 m × 0.25 mm) | Separate polar volatiles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro